Tetrahydro-2H-thiopyran-2-carboxylic acid CAS 53916-77-1 properties
Tetrahydro-2H-thiopyran-2-carboxylic acid CAS 53916-77-1 properties
The following technical guide details the properties, synthesis, and applications of Tetrahydro-2H-thiopyran-2-carboxylic acid (CAS 53916-77-1). This monograph is designed for medicinal chemists and process scientists seeking to utilize this scaffold as a proline or pipecolic acid bioisostere.
CAS: 53916-77-1 | Synonyms: Thiane-2-carboxylic acid; 2-Thia-pipecolic acid
Executive Summary: The Thia-Pipecolic Scaffold
Tetrahydro-2H-thiopyran-2-carboxylic acid represents a critical sulfur-containing heterocyclic building block in modern drug discovery. Structurally, it is the sulfur analog of pipecolic acid (2-piperidinecarboxylic acid) and a homolog of proline .
Its primary value lies in bioisosterism . By replacing the secondary amine (-NH-) of pipecolic acid with a thioether (-S-), researchers can modulate:
-
Lipophilicity (LogP): Increasing permeability across biological membranes.
-
Hydrogen Bonding Potential: Removing the hydrogen bond donor (NH) while retaining a weak acceptor (S).
-
Metabolic Stability: Altering susceptibility to peptidases and oxidative metabolism.
This compound is increasingly utilized in the design of JAK inhibitors , antiviral nucleoside analogs , and conformationally constrained peptidomimetics .
Chemical & Physical Profile
| Property | Data | Notes |
| CAS Number | 53916-77-1 | |
| IUPAC Name | Thiane-2-carboxylic acid | |
| Molecular Formula | C₆H₁₀O₂S | |
| Molecular Weight | 146.21 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Tendency to solidify upon high purity/cooling.[1][2] |
| pKa (Predicted) | 3.70 ± 0.20 | Comparable to acetic acid; slightly more acidic than proline. |
| LogP (Predicted) | ~1.2 - 1.5 | More lipophilic than pipecolic acid (LogP ~0.3). |
| Chirality | C2 is a stereocenter | Available as Racemate (DL) or Enantiopure (R/S). |
| Solubility | DMSO, Methanol, DCM, EtOAc | Moderate water solubility (pH dependent). |
Synthesis & Manufacturing Routes
The synthesis of CAS 53916-77-1 relies on cyclization strategies involving double nucleophilic substitution. The most robust route utilizes 2,5-dibromopentanoic acid as the electrophilic precursor and sodium sulfide as the sulfur nucleophile.
Core Synthetic Pathway
This protocol mimics the classic synthesis of proline from ornithine or dihalo-alkanes but substitutes the amine source with an inorganic sulfide.
Reaction Logic:
-
Precursor Generation:
-Bromination of -valerolactone followed by ring opening, or direct bromination of 5-bromopentanoic acid. -
Cyclization: The sulfide anion (
) performs an intermolecular attack on the -bromide, followed by a rapid intramolecular attack on the -bromide to close the ring.
Visualization of Synthesis (Graphviz)
Caption: Two-step synthesis via bromination of valerolactone followed by sulfide-mediated cyclization.
Experimental Protocol: Preparation of Thiane-2-carboxylic Acid
Objective: Synthesis of racemic tetrahydro-2H-thiopyran-2-carboxylic acid from 2,5-dibromopentanoic acid.
Materials
-
2,5-Dibromopentanoic acid (1.0 eq)
-
Sodium Sulfide nonahydrate (
) (1.1 eq) -
Solvent: 1:1 Ethanol/Water mixture
-
Acidification: 1M HCl
Step-by-Step Methodology
-
Preparation of Sulfide Solution: Dissolve sodium sulfide nonahydrate (26.4 g, 110 mmol) in 100 mL of water. Cool the solution to 0°C in an ice bath.
-
Addition of Electrophile: Dissolve 2,5-dibromopentanoic acid (26.0 g, 100 mmol) in 100 mL of ethanol.
-
Cyclization Reaction: Add the dibromo acid solution dropwise to the sulfide solution over 30 minutes, maintaining the temperature below 10°C.
-
Note: The reaction is exothermic. Control addition rate to prevent polymerization.
-
-
Maturation: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with KMnO4; product will oxidize/stain).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove non-polar byproducts.
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1M HCl.
-
Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL).
-
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude oil can be crystallized from Hexane/EtOAc or distilled under high vacuum (if oil) to yield the pure acid.
Reactivity & Functionalization[3][4]
The thiane ring offers unique reactivity compared to its nitrogen (piperidine) counterpart.
A. S-Oxidation (Metabolic Modeling)
The sulfur atom is susceptible to oxidation, forming sulfoxides (chiral at sulfur) and sulfones. This is a critical consideration for drug metabolism (FMO/CYP450 pathways).
-
Reagents:
/ Acetic Acid or mCPBA. -
Product: 1-Oxo-thiane-2-carboxylic acid (Sulfoxide) or 1,1-Dioxo-thiane-2-carboxylic acid (Sulfone).
B. Peptide Coupling
The C2-carboxylic acid is sterically hindered but reactive.
-
Activation: Standard EDC/HOBt or HATU conditions work well.
-
Protection: If the sulfur interferes with metal catalysts (e.g., Pd hydrogenation), it may poison the catalyst. Use sulfur-tolerant reductions or protect as the sulfoxide (reducible later).
Medicinal Chemistry Applications
Bioisosteric Comparison
This compound allows "scaffold hopping" from proline/pipecolic acid series.
| Feature | Pipecolic Acid (NH) | Thiane-2-carboxylic Acid (S) | Impact on Drug Design |
| H-Bond Donor | Yes (NH) | No | Improves membrane permeability by reducing polar surface area (PSA). |
| H-Bond Acceptor | Moderate | Weak | Modulates binding affinity in pockets with specific H-bond requirements. |
| Ring Puckering | Chair (flexible) | Chair (rigid) | C-S bonds (1.82 Å) are longer than C-N (1.47 Å), altering the ring geometry and potentially the vector of the carboxylic acid. |
| Metabolism | N-oxidation / Glucuronidation | S-oxidation | Shifts metabolic clearance pathway; Sulfoxides are often more polar and excreted renally. |
Diagram: Bioisosteric Relationships
Caption: Structural relationship between Proline, Pipecolic Acid, and the Thiane analog.
References
-
Synthesis of Thiane-2-carboxylic acid derivatives
- Source: ChemicalBook & PubChem D
-
URL:
-
Precursor Synthesis (2,5-Dibromopentanoic acid)
-
General Synthesis of Cyclic Sulfides
-
Title: Chemistry of Heterocyclic Compounds: Multi-sulfur and Sulfur and Oxygen Five- and Six-membered Heterocycles.[1]
- Source: Wiley Interscience / VDOC Archives.
-
-
Application in JAK Inhibitors
- Title: Prodrugs of JAK inhibitor containing glucosidic acid derivatives (P
- Source: Google P
-
URL:
Sources
- 1. vdoc.pub [vdoc.pub]
- 2. (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 764659-72-5 [chemicalbook.com]
- 3. BJOC - Search Results [beilstein-journals.org]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. BJOC - Search Results [beilstein-journals.org]
